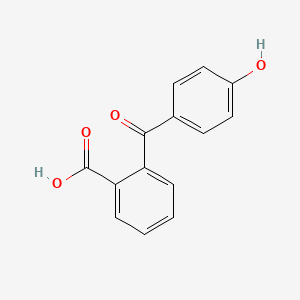2-(4-Hydroxybenzoyl)benzoic acid
CAS No.: 85-57-4
Cat. No.: VC3712105
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85-57-4 |
|---|---|
| Molecular Formula | C14H10O4 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 2-(4-hydroxybenzoyl)benzoic acid |
| Standard InChI | InChI=1S/C14H10O4/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8,15H,(H,17,18) |
| Standard InChI Key | YGTUPRIZNBMOFV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(4-Hydroxybenzoyl)benzoic acid features a benzoic acid moiety with a 4-hydroxybenzoyl group attached at the ortho position (position 2) of the benzoic acid ring. The compound contains two aromatic rings connected by a carbonyl (ketone) bridge, with a hydroxyl group at the para position of one ring and a carboxylic acid group on the other ring. This structure provides multiple functional sites for potential reactions and applications.
Related Compounds in Research Literature
Structural Relationship to Diethylamino Derivatives
The most closely related compounds found in current research include 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, also referred to as "KETO acid" in some industrial contexts. This derivative contains an additional diethylamino group that modifies its properties and applications . The presence of the diethylamino group likely enhances lipophilicity and introduces basic character to the molecule compared to the requested compound.
Regulatory Assessment of Related Compounds
European regulatory bodies have evaluated benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester, which shares some structural components with our target compound but contains additional functional groups including a hexylester moiety . This related compound has undergone significant toxicological evaluation, with studies covering:
-
Skin/eye irritation potential
-
Skin sensitization properties
-
Percutaneous absorption characteristics
-
Repeated dose toxicity
-
Mutagenicity/genotoxicity
These assessments may provide partial insight into potential safety considerations for 2-(4-Hydroxybenzoyl)benzoic acid, though direct extrapolation should be approached with caution due to structural differences.
Synthesis Methods
Green Chemistry Considerations
Research on related compounds emphasizes environmentally friendly synthesis methods, particularly noting:
-
Reduced solvent use (particularly toluene) to minimize environmental impact
-
Reaction in molten state to improve efficiency
-
Simplified post-reaction processing
These principles could potentially be applied to the synthesis of 2-(4-Hydroxybenzoyl)benzoic acid to develop greener production methods.
Biological and Toxicological Properties
| Test Type | Findings for Related Compound | Potential Relevance |
|---|---|---|
| Eye Irritation | Slight to moderate conjunctival redness, reversible within 48 hours | Suggests potential for mild ocular irritation |
| Skin Sensitization | Evaluated through Maximization Test in Guinea Pigs | Similar functional groups may present sensitization concerns |
| Percutaneous Absorption | Very limited absorption (0.042 ± 0.050% of applied dose) | Hydroxy and carboxyl groups may influence dermal penetration |
| Mutagenicity | Negative in Ames test with multiple strains | Core structure appears to have low mutagenic potential |
| Chromosomal Aberration | No increase in structurally aberrant metaphases | Suggests low genotoxic potential of basic structure |
It should be noted that the absence of the diethylamino group in 2-(4-Hydroxybenzoyl)benzoic acid would likely result in different toxicological properties .
Absorption and Distribution Considerations
Studies on related compounds indicate very limited percutaneous absorption, with most of the applied material remaining in the upper layers of skin. The hexylester derivative showed only 0.9-1.0% absorption into receptor compartment in in vitro studies . The target compound may show different absorption patterns due to its greater hydrophilicity compared to the esterified derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume